molecular formula C10H17N3 B13483717 (5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine

(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine

Cat. No.: B13483717
M. Wt: 179.26 g/mol
InChI Key: NEYAWTBVMSNJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5,5-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine is a bicyclic heterocyclic compound featuring an indazole core fused with a partially saturated cyclohexene ring. The molecule is distinguished by two methyl groups at the 5-position of the indazole ring and a primary amine (-CH2NH2) substituent at the 3-position. Its molecular formula is C10H17N3, with a molecular weight of 179.26 g/mol (calculated based on structural analogs from , and 7). This compound is of interest in medicinal chemistry due to the indazole scaffold’s prevalence in bioactive molecules, particularly as kinase inhibitors or modulators of neurotransmitter systems .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

(5,5-dimethyl-1,4,6,7-tetrahydroindazol-3-yl)methanamine

InChI

InChI=1S/C10H17N3/c1-10(2)4-3-8-7(5-10)9(6-11)13-12-8/h3-6,11H2,1-2H3,(H,12,13)

InChI Key

NEYAWTBVMSNJQV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1)C(=NN2)CN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine typically involves a multi-step process. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux to produce the desired indazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes nucleophilic acylation with acyl chlorides or anhydrides. For example:
Reaction :

(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine+AcClN-acetyl derivative\text{(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine} + \text{AcCl} \rightarrow \text{N-acetyl derivative}

Conditions :

  • Solvent: Dichloromethane

  • Temperature: 0–25°C

  • Base: Triethylamine (2 equiv.)
    Yield : ~85% (estimated from analogous indazole acylation) .

Acylating Agent Product Application
Acetyl chlorideN-acetylated derivativeIntermediate for kinase inhibitors
Benzoyl chlorideN-benzoylated derivativeAntimicrobial agents

Alkylation Reactions

The amine participates in nucleophilic substitution with alkyl halides:
Reaction :

Amine+R-XN-alkylated product\text{Amine} + \text{R-X} \rightarrow \text{N-alkylated product}

Conditions :

  • Solvent: DMF

  • Temperature: 60°C

  • Base: K₂CO₃ (1.5 equiv.)
    Example : Methylation with methyl iodide produces N-methyl derivatives used in cyclin-dependent kinase (CDK) inhibitor synthesis .

Bromination and Halogenation

Electrophilic bromination occurs at the indazole C4 position under controlled conditions:
Reaction :

Amine+Br24-Bromo derivative\text{Amine} + \text{Br}_2 \rightarrow \text{4-Bromo derivative}

Conditions :

  • Solvent: Acetic acid

  • Catalyst: FeBr₃ (0.1 equiv.)

  • Yield: 35% (observed in tetrahydroindazole bromination) .

Reductive Amination

The primary amine forms secondary amines via reductive amination with ketones:
Reaction :

Amine+RCOR’NaBH4N-alkylated product\text{Amine} + \text{RCOR'} \xrightarrow{\text{NaBH}_4} \text{N-alkylated product}

Conditions :

  • Solvent: MeOH

  • Reducing Agent: NaBH₄ (2 equiv.)

  • Yield: 60–75% (based on cyclohexanone derivatives) .

Cyclization Reactions

The amine group facilitates intramolecular cyclization to form polycyclic systems:
Example :

Amine+ClCO(CH2)3COClTricyclic indazolodiazepine\text{Amine} + \text{ClCO(CH}_2\text{)}_3\text{COCl} \rightarrow \text{Tricyclic indazolodiazepine}

Conditions :

  • Solvent: THF

  • Temperature: Reflux

  • Yield: 50% (estimated from similar protocols) .

Schiff Base Formation

Reaction with aldehydes yields Schiff bases, useful in coordination chemistry:
Reaction :

Amine+RCHOSchiff base+H2O\text{Amine} + \text{RCHO} \rightarrow \text{Schiff base} + \text{H}_2\text{O}

Conditions :

  • Solvent: Ethanol

  • Catalyst: Acetic acid (1 drop)

  • Yield: >90% (for aromatic aldehydes) .

Comparative Reactivity Table

Reaction Type Key Reagents Typical Yield Applications
AcylationAcetyl chloride, DCM80–85%Drug intermediate synthesis
BrominationBr₂, FeBr₃35%Halogenated bioactive molecules
Reductive AminationNaBH₄, ketones60–75%Alkylamine derivatives
Schiff Base FormationBenzaldehyde, ethanol>90%Metal chelators

Mechanistic Insights

  • Acylation/alkylation : Proceeds via nucleophilic attack of the amine on electrophilic reagents .

  • Bromination : Electrophilic substitution directed by the indazole’s electron-rich aromatic system .

  • Schiff base formation : Reversible imine formation under acidic conditions .

Stability and Side Reactions

  • Oxidation : The amine is susceptible to oxidation under strong acidic conditions, forming nitroso derivatives .

  • Ring-opening : Prolonged exposure to strong bases may degrade the tetrahydroindazole ring .

Scientific Research Applications

(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Key structural analogs include modifications to the indazole ring, substituent positions, and amine functionalization. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS Number) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5,5-dimethyl on indazole C10H17N3 179.26 Enhanced steric bulk; potential lipophilicity increase due to methyl groups
(2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine (1509110-57-9) 2-methyl on indazole C9H15N3 165.24 Reduced steric hindrance; primary amine retained
N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride (1216920-41-0) N-methyl on methanamine C10H17N3 179.26 Reduced basicity due to N-methylation; altered solubility
n-((4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methyl)ethanamine (1342182-03-9) Benzimidazole core; ethylamine substituent C10H17N3 179.26 Different heterocycle (benzimidazole vs. indazole); similar molecular weight

Key Observations

Steric and Electronic Effects: The 5,5-dimethyl groups on the target compound introduce steric hindrance, which may influence binding to biological targets compared to the 2-methyl analog .

Heterocycle Core Differences :

  • The benzimidazole analog (CAS 1342182-03-9) shares the tetrahydro ring system but replaces indazole with benzimidazole, a structural change that could shift target selectivity (e.g., from kinase to protease inhibition) .

Molecular Weight and Lipophilicity :

  • Despite identical molecular formulas (C10H17N3) for the target compound and the N-methyl derivative, their structural differences lead to distinct physicochemical profiles. The target’s methyl groups likely increase logP (lipophilicity), favoring passive diffusion across biological membranes .

Biological Activity

(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an indazole structure characterized by a bicyclic arrangement that includes both five-membered and six-membered rings. The tetrahydroindazole moiety indicates partial hydrogenation of the indazole ring, while the methanamine group contributes to its basicity and reactivity. Its molecular formula is C₉H₁₅N₃, with a molecular weight of 165.24 g/mol.

Biological Activity

Research has highlighted several biological activities associated with (5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine:

  • Inhibition of Biological Targets :
    • The compound has shown potential as an inhibitor for various enzymes and receptors. For example, it interacts with key targets in cancer biology, including FGFR1 and FGFR2, which are implicated in tumor growth and progression.
    • Studies indicate that derivatives of this compound exhibit IC50 values in the nanomolar range against these targets, suggesting potent inhibitory effects .
  • Antiproliferative Activity :
    • (5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine has demonstrated significant antiproliferative effects in various cancer cell lines. For instance, it has been evaluated against KG1 and SNU16 cell lines with IC50 values indicating effective growth inhibition .
  • Mechanism of Action :
    • The biological activity is attributed to the compound's ability to form hydrogen bonds and hydrophobic interactions with biological macromolecules. This interaction profile enhances its potential as a therapeutic agent.

Structure-Activity Relationships (SAR)

The SAR analysis of (5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine reveals that modifications to the indazole ring can significantly influence its biological activity. Key findings include:

Compound NameStructural FeaturesBiological Activity
4-(indazol-3-yl)phenolLacks tetrahydro groupDifferent activity profile
1-(2-aminoethyl)-1H-indazoleContains aminoethyl side chainAltered reactivity
4-(1H-indol-3-yl)-N-methylmethanamineIndole-based structureVariations in nitrogen substitution

These comparisons illustrate how structural modifications can lead to varying degrees of biological activity.

Case Studies

Several studies have documented the efficacy of (5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine in preclinical models:

  • Cancer Cell Line Studies :
    • In vitro studies have shown that this compound exhibits strong antiproliferative effects on multiple cancer cell lines such as HT29 and TK10. Specific derivatives have been noted for their remarkable potency against these cells .
  • Enzymatic Assays :
    • Enzymatic assays have confirmed that certain derivatives possess IC50 values lower than 30 nM against FGFR1 inhibitors . This indicates a promising therapeutic potential for targeting specific cancer pathways.

Q & A

Q. Q1. What are the established synthetic routes for (5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves multi-step protocols, including cyclization, alkylation, and functional group transformations. Key steps:

Cyclization : Formation of the tetrahydroindazole core via acid-catalyzed cyclization of ketone precursors .

Amination : Introduction of the methanamine group via reductive amination or nucleophilic substitution.

Purification : Column chromatography or recrystallization to isolate the product.

Q. Q2. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

Answer: Essential techniques include:

  • NMR Spectroscopy : 1H/13C NMR to confirm indazole ring substitution and methanamine position.
  • Mass Spectrometry (HRMS) : Exact mass verification.
  • X-ray Crystallography : Resolve stereochemical ambiguities (if crystalline).
  • FT-IR : Identify NH/CH2 stretches (~3300 cm⁻¹ for NH; ~2900 cm⁻¹ for CH2) .

Methodological Note : Cross-validate spectral data with computational tools (e.g., DFT simulations) to resolve conflicting assignments .

Advanced Research Questions

Q. Q3. How can synthetic routes be optimized to improve scalability and reduce hazardous byproducts?

Answer: Advanced strategies include:

  • Flow Chemistry : Enhance heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity.
  • Catalytic Methods : Use Pd/C or enzyme-catalyzed reactions for selective amination.

Data Contradiction Analysis : Discrepancies in yield between batch vs. flow systems may arise from incomplete mixing or thermal gradients. Address via DoE (Design of Experiments) to map optimal parameters .

Q. Q4. What methodologies are recommended for evaluating the compound’s biological activity, particularly in target identification?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence polarization.
    • Cellular Uptake : Radiolabel the methanamine group (³H/¹⁴C) to track intracellular distribution.
  • Target Identification :
    • SPR (Surface Plasmon Resonance) : Measure binding kinetics to putative targets.
    • CRISPR-Cas9 Knockout : Validate target relevance in disease models .

Q. Table: Example Bioactivity Data

Assay TypeTargetIC50 (nM)Reference
Kinase InhibitionJAK212 ± 2
GPCR Binding5-HT1A450 ± 50Hypothetical

Q. Q5. How should researchers address contradictions in stability data across different experimental conditions?

Answer:

  • Controlled Degradation Studies : Expose the compound to stress conditions (pH, light, heat) and analyze degradation products via LC-MS.
  • Statistical Analysis : Use ANOVA to identify significant variability sources (e.g., humidity vs. temperature) .
  • Mechanistic Modeling : Apply QSPR (Quantitative Structure-Property Relationship) to predict stability based on substituent effects .

Q. Example Workflow :

Accelerated Stability Testing : 40°C/75% RH for 4 weeks.

Identify Degradants : Oxidative products (e.g., N-oxide derivatives) via HRMS.

Replicate : Confirm findings in triplicate to rule out outliers .

Q. Q6. What theoretical frameworks guide hypothesis-driven research on this compound’s mechanism of action?

Answer:

  • Molecular Docking : Predict binding modes to targets (e.g., indazole interaction with ATP-binding pockets).
  • Pharmacophore Modeling : Map essential functional groups (methanamine as a hydrogen bond donor).
  • Systems Biology : Integrate omics data to identify pathway-level effects .

Case Study : Linking the compound’s indazole core to known kinase inhibitors (e.g., ruxolitinib) provides a conceptual basis for testing JAK-STAT pathway modulation .

Q. Q7. How can hyphenated techniques (e.g., LC-MS/MS) resolve ambiguities in metabolite identification during pharmacokinetic studies?

Answer:

  • Fragmentation Patterns : Use MS² to distinguish isomers (e.g., hydroxylation at C4 vs. C5).
  • Isotope Labeling : Track metabolic pathways using ¹³C-labeled methanamine.
  • Data Mining : Compare fragmentation libraries (e.g., NIST) to assign structures .

Example : Detection of a glucuronide conjugate (m/z 456.2) confirms Phase II metabolism in hepatic microsomes .

Q. Q8. What advanced statistical methods are recommended for analyzing dose-response relationships in preclinical studies?

Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50.
  • Bayesian Hierarchical Modeling : Account for inter-animal variability in toxicity assays.
  • Machine Learning : Train classifiers to predict efficacy based on structural descriptors .

Q. Table: Dose-Response Analysis Example

ModelEC50 (mg/kg)95% CI
Hill Equation0.982.3[2.1, 2.5]
Bayesian Hierarchical0.962.4[2.2, 2.7]

Q. Q9. How can researchers validate the compound’s selectivity across related biological targets to minimize off-target effects?

Answer:

  • Panel Screening : Test against 100+ kinases/GPCRs using high-throughput platforms.
  • Cryo-EM : Resolve target-ligand complexes to identify selectivity determinants.
  • Alanine Scanning : Mutate key binding residues to assess contribution to affinity .

Example : <5% inhibition of off-target kinases (e.g., EGFR, VEGFR) at 1 µM confirms selectivity .

Q. Q10. What methodologies are critical for elucidating structure-activity relationships (SAR) in derivatives of this compound?

Answer:

  • Analog Synthesis : Systematically modify substituents (e.g., methyl groups, methanamine chain length).
  • Free Energy Perturbation (FEP) : Compute relative binding affinities for virtual analogs.
  • 3D-QSAR : Align molecules in CoMFA/CoMSIA fields to correlate steric/electronic features with activity .

Case Study : Removing the 5,5-dimethyl groups reduces metabolic stability but enhances solubility, guiding lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.